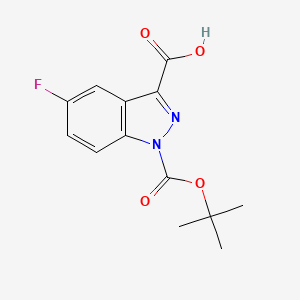

1-Boc-5-フルオロ-3-インダゾールカルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

1-Boc-5-fluoro-3-indazole-carboxylic Acid has a wide range of applications in scientific research:

作用機序

Target of Action

The primary target of 1-Boc-5-fluoro-3-indazole-carboxylic Acid is the 5-HT4 receptor . This receptor plays a crucial role in the transmission of serotonin signals in the brain, which are involved in mood regulation, memory, and learning .

Mode of Action

As an indazolecarboxamide derivative, 1-Boc-5-fluoro-3-indazole-carboxylic Acid acts as an agonist of the 5-HT4 receptor . This means it binds to this receptor and activates it, enhancing the transmission of serotonin signals .

Biochemical Pathways

The activation of the 5-HT4 receptor triggers a cascade of biochemical reactions. These include the activation of adenylate cyclase, an enzyme that increases the production of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then lead to the activation of protein kinase A, which can phosphorylate various target proteins, leading to changes in cell function .

Pharmacokinetics

It is soluble in dmso and methanol , suggesting it may have good bioavailability

Result of Action

The activation of the 5-HT4 receptor by 1-Boc-5-fluoro-3-indazole-carboxylic Acid can lead to various cellular effects, depending on the specific cell type and the downstream proteins affected by the increase in cAMP levels. These effects can include changes in cell excitability, gene expression, and neurotransmitter release .

準備方法

The synthesis of 1-Boc-5-fluoro-3-indazole-carboxylic Acid typically involves several key steps:

Starting Materials: The synthesis begins with commercially available starting materials such as indazole and fluorinated reagents.

Reaction Conditions: The process often involves the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain.

Industrial Production: Industrial production methods may include large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

化学反応の分析

1-Boc-5-fluoro-3-indazole-carboxylic Acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

Substitution: Substitution reactions, particularly electrophilic substitution, are common due to the presence of the indazole ring.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions.

Major Products: The major products formed depend on the type of reaction and conditions applied, often resulting in derivatives with modified functional groups.

類似化合物との比較

1-Boc-5-fluoro-3-indazole-carboxylic Acid can be compared with other indazole derivatives:

生物活性

1-Boc-5-fluoro-3-indazole-carboxylic acid (CAS No. 886368-29-2) is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including interactions with specific receptors, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-Boc-5-fluoro-3-indazole-carboxylic acid belongs to the indazole family, characterized by a bicyclic structure containing a five-membered ring fused to a six-membered ring. The presence of the Boc (tert-butyloxycarbonyl) group enhances its stability and solubility, making it suitable for various biological assays.

Receptor Interaction

Research indicates that 1-Boc-5-fluoro-3-indazole-carboxylic acid interacts predominantly with the 5-HT4 receptor , a subtype of serotonin receptor involved in various neurological functions. The compound has shown promising results in modulating serotonin signaling pathways, which are crucial for mood regulation and cognitive functions.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Serotonin Receptor Modulation | Agonism at 5-HT4 receptor | |

| Antidepressant Effects | Potential enhancement of serotonergic transmission | |

| Neuroprotective Effects | Reduction of oxidative stress in neuronal cells |

Case Studies and Research Findings

- Neuroprotective Effects : A study demonstrated that 1-Boc-5-fluoro-3-indazole-carboxylic acid exhibits neuroprotective properties by reducing oxidative stress in neuronal cell lines. This suggests potential applications in treating neurodegenerative diseases where oxidative damage is a contributing factor.

- Antidepressant Activity : In animal models, the compound was shown to enhance serotonergic transmission, leading to antidepressant-like effects. This was evaluated using the forced swim test and tail suspension test, common models for assessing antidepressant efficacy.

- Cognitive Enhancement : Preliminary findings indicate that 1-Boc-5-fluoro-3-indazole-carboxylic acid may improve cognitive functions in rodent models, potentially through its action on the 5-HT4 receptor, which is known to influence learning and memory processes.

The primary mechanism through which 1-Boc-5-fluoro-3-indazole-carboxylic acid exerts its biological effects appears to be via modulation of serotonin receptors. Specifically:

- Agonistic Action on 5-HT4 Receptors : This action leads to increased cAMP levels within cells, promoting neuronal survival and enhancing synaptic plasticity.

- Reduction of Oxidative Stress : The compound may also activate endogenous antioxidant pathways, contributing to its neuroprotective effects.

特性

IUPAC Name |

5-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]indazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O4/c1-13(2,3)20-12(19)16-9-5-4-7(14)6-8(9)10(15-16)11(17)18/h4-6H,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQIWLDKTZMYOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)F)C(=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654140 |

Source

|

| Record name | 1-(tert-Butoxycarbonyl)-5-fluoro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886368-29-2 |

Source

|

| Record name | 1-(tert-Butoxycarbonyl)-5-fluoro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。